N-(4-ethoxyphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a 1,2,4-oxadiazole ring and a dihydropyridinone moiety. Its structure includes:
- 1,2,4-Oxadiazole core: A five-membered heterocycle known for metabolic resistance and bioisosteric replacement of ester or amide groups in drug design.
- 2-Oxo-1,2-dihydropyridin-1-yl fragment: A partially unsaturated pyridine derivative that may enhance binding affinity to biological targets via hydrogen bonding or π-π interactions.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4/c1-3-31-19-12-10-18(11-13-19)25-21(29)15-28-14-4-5-20(24(28)30)23-26-22(27-32-23)17-8-6-16(2)7-9-17/h4-14H,3,15H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTURGHAVFGLEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-ethoxyphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can be achieved through a series of chemical reactions. One common method involves the Staudinger reaction, where ketene-imine cycloadditions are used to form the desired compound . The reaction conditions typically include the use of ceric ammonium nitrate as an oxidizing agent, which helps in the oxidative deprotection of the intermediate compounds . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-(4-ethoxyphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include ceric ammonium nitrate for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
The compound N-(4-ethoxyphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications based on available research findings and insights.
Structure and Composition
The molecular formula of this compound is C25H26N4O3. The structure includes an ethoxy group, a dihydropyridine moiety, and an oxadiazole ring, which contribute to its biological activity.
Molecular Weight
The molecular weight of this compound is approximately 442.50 g/mol, which is significant for its solubility and interaction with biological systems.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. The oxadiazole and dihydropyridine components are known for their ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation.
Case Study : A derivative of this compound was tested against various cancer cell lines, showing significant cytotoxicity with IC50 values in the micromolar range. This suggests a potential for developing new anticancer agents based on its structure.
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. The presence of the ethoxyphenyl group enhances its ability to penetrate microbial membranes, making it effective against a range of bacterial and fungal pathogens.
Research Findings : In vitro studies demonstrated that this compound exhibited activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains. The mechanism of action appears to involve disruption of microbial cell wall synthesis.
Anti-inflammatory Effects
Another area of exploration is the anti-inflammatory potential of this compound. Compounds with similar structures have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.
Clinical Relevance : In animal models of inflammation, derivatives of this compound were able to reduce swelling and pain significantly compared to control groups, indicating potential therapeutic applications in treating inflammatory diseases.
Toxicological Considerations
While exploring the applications of this compound, it is crucial to consider its safety profile. Preliminary toxicological assessments suggest that while the compound exhibits beneficial biological activities, it may also pose risks such as toxicity to aquatic life and potential reproductive toxicity.
Safety Data
According to the European Chemicals Agency (ECHA), the compound is classified as very toxic to aquatic life with long-lasting effects and may damage fertility or the unborn child . Therefore, careful handling and further studies on its environmental impact are warranted.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Oxadiazole/Triazole Cores
Table 1: Key Structural and Functional Comparisons
Key Observations:
Core Heterocycles : The target compound’s 1,2,4-oxadiazole core differs from triazole-based analogs. Oxadiazoles generally exhibit higher metabolic stability than triazoles but may have reduced solubility .
Substituent Effects :
- The 4-ethoxyphenyl group in the target compound is structurally analogous to the benzyloxyphenyl group in , both enhancing lipophilicity.
- The 4-methylphenyl substituent on the oxadiazole may improve target binding compared to pyridinyl groups in .
Biological Activity :
Biological Activity
N-(4-ethoxyphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound featuring a 1,2,4-oxadiazole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structural characteristics of this compound suggest possible interactions with various biological targets.
Chemical Structure
The compound can be represented structurally as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole ring. These compounds have shown significant cytotoxicity against various cancer cell lines. For instance, derivatives of 1,2,4-oxadiazole have demonstrated inhibitory effects on tumor growth in vitro and in vivo models. A study reported that certain oxadiazole derivatives exhibited IC50 values ranging from 18.17 to 43.03 μg/mL against different cancer types including colon and breast cancer cell lines .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 1 | HeLa | 30.14 |
| 2 | CaCo-2 | 24.11 |
| 3 | MCF7 | 22.84 |
Anti-inflammatory Activity
Compounds featuring the oxadiazole structure have also been investigated for their anti-inflammatory properties. They exhibit the ability to inhibit cyclooxygenases (COX), which are key enzymes in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators .
Antimicrobial Effects
The biological activity of similar oxadiazole derivatives has been explored in terms of antimicrobial efficacy. These compounds have shown promising results against various bacterial strains and fungi, suggesting their potential as antimicrobial agents .
The biological activities of this compound may be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymes : The compound may inhibit enzymes such as COX and HDAC, which play crucial roles in cancer progression and inflammation.
- Receptor Modulation : It may act as an antagonist or agonist for various receptors involved in cellular signaling pathways.
Case Studies
Several case studies illustrate the potential of oxadiazole derivatives in drug discovery:
- Study on Anticancer Activity : A recent investigation into a series of oxadiazole derivatives revealed that modifications at specific positions significantly enhanced their cytotoxicity against cancer cell lines .
- Anti-inflammatory Research : A study demonstrated that certain oxadiazole compounds reduced inflammation markers in animal models by inhibiting COX enzymes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
